molecular formula C14H15N3O4S2 B2484249 Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate CAS No. 329699-65-2

Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate

Cat. No.: B2484249
CAS No.: 329699-65-2
M. Wt: 353.41
InChI Key: YQXZXAMCTPLBKK-UHFFFAOYSA-N
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Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a synthetic compound that incorporates a thiadiazole moiety known for its diverse biological activities. Thiadiazole derivatives have been extensively studied for their potential pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14N4O3S\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxybenzoyl chloride with thiadiazole derivatives in the presence of a suitable base. The detailed synthetic pathway can be outlined as follows:

  • Formation of Thiadiazole : The initial step involves the synthesis of a thiadiazole derivative from thiosemicarbazide and appropriate carbonyl compounds.
  • Acylation : The resulting thiadiazole is then acylated with 3-methoxybenzoyl chloride to form the desired compound.
  • Esterification : Finally, ethyl acetate is used to yield this compound.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of thiadiazole derivatives. For instance, a study reported that related compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Thiadiazole Compounds

CompoundBacteria TestedZone of Inhibition (mm)
Compound AE. coli (G-)15
Compound BS. aureus (G+)20
Ethyl 2-{...}Klebsiella pneumoniae (G-)18

Antifungal Activity

In addition to antibacterial effects, some thiadiazole derivatives have shown antifungal activity. Research indicates that these compounds can inhibit the growth of fungi like Candida albicans, although specific data for this compound remains limited .

Anticancer Potential

Emerging studies suggest that thiadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cell lines. For example, compounds similar to Ethyl 2-{...} have demonstrated cytotoxic effects against various cancer cell lines in vitro . The mechanism often involves the activation of caspases and modulation of cell cycle progression.

Case Studies

  • Study on Antimicrobial Activity : A recent research article investigated the antimicrobial properties of several thiadiazole derivatives synthesized from various precursors. The study noted that modifications in the substituents significantly influenced the biological activity .
    • Findings : The study concluded that compounds with electron-withdrawing groups showed enhanced antibacterial activity.
  • Cytotoxicity Assay : Another study assessed the cytotoxic effects of a series of thiadiazole derivatives on human cancer cell lines. The results indicated that certain modifications led to increased apoptosis rates compared to controls .

Properties

IUPAC Name

ethyl 2-[[5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S2/c1-3-21-11(18)8-22-14-17-16-13(23-14)15-12(19)9-5-4-6-10(7-9)20-2/h4-7H,3,8H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXZXAMCTPLBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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